Methyl 5-hydroxy-2-propan-2-ylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-hydroxy-2-propan-2-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7(2)9-5-4-8(12)6-10(9)11(13)14-3/h4-7,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWABDZPCYTDIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2416231-00-8 | |
| Record name | methyl 5-hydroxy-2-(propan-2-yl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 5 Hydroxy 2 Propan 2 Ylbenzoate
Direct Esterification and Transesterification Approaches
The final step in one common synthetic route to Methyl 5-hydroxy-2-propan-2-ylbenzoate is the esterification of 5-hydroxy-2-propan-2-ylbenzoic acid. This transformation is a classic acid-catalyzed reaction, but the presence of a phenolic hydroxyl group and potential steric hindrance from the ortho-isopropyl group necessitates careful selection of catalysts and conditions to ensure high yields and prevent unwanted side reactions, such as O-alkylation. google.com
A variety of catalytic systems have been developed for the esterification of benzoic acids, many of which are applicable to substituted hydroxybenzoic acids. Traditional methods often employ strong mineral acids, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in an excess of methanol (B129727), which serves as both reactant and solvent. nih.govnist.gov
More recently, heterogeneous solid acid catalysts have gained prominence due to their environmental benefits, including ease of separation and reusability. organic-chemistry.org Materials like acid-activated montmorillonite (B579905) K10 clay have proven effective for the esterification of substituted benzoic acids, accommodating both electron-donating and electron-withdrawing groups. ijstr.orgepa.gov Other effective solid catalysts include macroporous polymeric acid resins and zeolites, which can facilitate direct esterification at moderate temperatures. organic-chemistry.orgresearchgate.net Deep eutectic solvents (DES), particularly those formed from p-toluenesulfonic acid and a hydrogen bond acceptor like benzyltriethylammonium chloride, can act as both a solvent and a catalyst, providing high conversions for benzoic acid esterification. dergipark.org.tr
The table below summarizes various catalytic approaches relevant to the esterification of benzoic acid derivatives.
| Catalyst Type | Example Catalyst | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Homogeneous Mineral Acid | Sulfuric Acid (H₂SO₄) | Reflux in excess methanol | Low cost, high reactivity | nih.govnist.gov |
| Heterogeneous Clay | Phosphoric Acid Modified Montmorillonite K10 | Reflux, solvent-free | Reusable, environmentally friendly | ijstr.orgepa.gov |
| Polymeric Resin | Macroporous Polymeric Acid Catalyst | 50-80°C, no water removal needed | High yield, mild conditions | organic-chemistry.org |
| Deep Eutectic Solvent (DES) | p-TSA & BTEAC | 55-75°C, solvent-free | Dual solvent-catalyst, high conversion | dergipark.org.tr |
| Ionic Liquid | 1-butyl-3-methylimidazole chloride | ~75°C | Good catalytic activity | researchgate.net |
The choice of solvent, or the decision to proceed without one, significantly impacts the esterification process. Solvent-free, or "neat," conditions are increasingly favored as a green chemistry approach, reducing waste and simplifying purification. epa.govgoogle.com Heating the carboxylic acid with the alcohol in the presence of a suitable catalyst, such as modified montmorillonite K10, can lead to high product yields. ijstr.org Mechanochemical methods, using high-speed ball-milling at room temperature, also represent a novel solvent-free strategy for ester synthesis. nih.gov
When solvents are employed, they are typically non-polar and capable of forming an azeotrope with the water produced during the reaction, which can be removed to drive the equilibrium toward the ester product. Toluene is a common choice for this purpose. ijstr.org However, processes that avoid the need for solvents and the recycling of mother liquors are often more efficient and economically viable. google.com In some patented processes for hydroxybenzoic acid esters, the reaction is carried out in an essentially homogeneous liquid phase, which can be achieved with or without an organic solvent. google.com
Introduction of the Isopropyl Moiety onto the Benzoic Acid Scaffold
A crucial step in the synthesis is the installation of the isopropyl group at the C-2 position of the benzoic acid ring. This is typically achieved through a Friedel-Crafts alkylation reaction, an electrophilic aromatic substitution where the regiochemical outcome is dictated by the existing substituents on the ring. libretexts.org
The Friedel-Crafts isopropylation can be performed on a precursor such as 5-hydroxybenzoic acid or its methyl ester. The directing effects of the hydroxyl (-OH) and carboxyl (-COOH or -COOCH₃) groups are paramount. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxyl/ester group is a deactivating meta-director. In a competition between these two groups, the powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile primarily to the positions ortho to it (C-2 and C-6).
Common alkylating agents include isopropyl alcohol, propylene (B89431), or isopropyl halides (e.g., isopropyl bromide). acs.orgacs.org The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or a solid acid catalyst like a zeolite. researchgate.netacs.orgacs.org Zeolite catalysts (e.g., Zeolite Beta, MCM-22) are often preferred in industrial settings as they are less corrosive, reusable, and can offer high selectivity. researchgate.net The choice of catalyst and reaction conditions can influence the ratio of ortho to para substitution and minimize side reactions like polyalkylation. youtube.com
The table below outlines common methods for the isopropylation of aromatic compounds.
| Alkylating Agent | Catalyst | Typical Conditions | Key Features | Reference |
|---|---|---|---|---|
| Isopropyl Alcohol | Zeolite (e.g., Ce-exchanged NaX, SAPO-5) | Vapor phase, 160-300°C | Environmentally friendly, high selectivity for cumene (B47948) | researchgate.netacs.org |
| Propylene | Zeolite (e.g., H-form of β zeolite) | Vapor or liquid phase | Common industrial process for cumene production | acs.orgsemanticscholar.org |
| Isopropyl Bromide | Aluminum Chloride (AlCl₃) | Lower temperatures (e.g., 25°C) | Classic laboratory method | acs.org |
The mechanism of Friedel-Crafts alkylation begins with the generation of an electrophile from the alkylating agent and the acid catalyst. semanticscholar.org When using isopropyl alcohol or propylene with a solid acid catalyst like a zeolite, the propylene is activated into an isopropyl carbocation (or a related electrophilic species) by a proton (H⁺) from the catalyst. semanticscholar.org
This isopropyl carbocation, (CH₃)₂CH⁺, then acts as the electrophile. It attacks the electron-rich benzene (B151609) ring of the 5-hydroxybenzoic acid derivative, which is activated by the hydroxyl group. The attack preferentially occurs at the ortho position (C-2) due to the directing effect of the -OH group. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com Aromaticity is then restored by the loss of a proton from the site of substitution, yielding the 2-isopropyl substituted product. A key advantage of isopropylation is that the secondary isopropyl carbocation is relatively stable and does not undergo rearrangement, a common complication with other alkyl groups in Friedel-Crafts reactions. youtube.com
Strategic Hydroxylation of the Benzoic Acid Ring
An alternative synthetic pathway involves introducing the hydroxyl group at the C-5 position of a pre-existing 2-isopropylbenzoic acid derivative. Direct hydroxylation of an activated aromatic ring is often difficult to control and can lead to a mixture of products or over-oxidation. Therefore, a more strategic, multi-step approach is typically employed.
A common and reliable method involves an initial nitration of the aromatic ring, followed by a sequence of functional group transformations. For a substrate like methyl 2-isopropylbenzoate, the isopropyl group (weakly activating) and the methyl ester group (deactivating) will direct the incoming nitro group. The ortho, para-directing isopropyl group would favor substitution at C-4 and C-6, while the meta-directing ester group would favor substitution at C-3 and C-5. The outcome depends on the specific reaction conditions, but nitration at the C-5 position is plausible.
Assuming successful nitration to yield methyl 5-nitro-2-isopropylbenzoate, the synthesis would proceed as follows:
Reduction of the Nitro Group: The nitro group (-NO₂) is reduced to an amino group (-NH₂). This is commonly achieved using reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or through catalytic hydrogenation with H₂ gas over a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni).
Diazotization of the Amino Group: The resulting aniline (B41778) derivative (methyl 5-amino-2-isopropylbenzoate) is then treated with a cold, acidic solution of sodium nitrite (B80452) (NaNO₂). This reaction, known as diazotization, converts the primary amino group into a diazonium salt (-N₂⁺).
Hydrolysis of the Diazonium Salt: The diazonium salt is a versatile intermediate. Gently heating the aqueous solution of the diazonium salt causes it to decompose, releasing nitrogen gas and replacing the diazonium group with a hydroxyl group, yielding the final target molecule, this compound. This sequence provides a regiochemically precise method for introducing a hydroxyl group onto an aromatic ring.
Selective Hydroxyl Group Introduction at Position 5
The introduction of a hydroxyl group at a specific position on an aromatic ring is a challenging yet crucial transformation in organic synthesis. researchgate.net For a substrate like a methyl 2-propan-2-ylbenzoate, the existing alkyl and ester groups direct incoming electrophiles to specific positions. The propan-2-yl group is an ortho-, para-director, while the methyl ester group is a meta-director. This directing influence must be carefully considered to achieve selective hydroxylation at the C-5 position.
Several methods for the hydroxylation of aromatic compounds have been developed, ranging from classical electrophilic aromatic substitution to modern transition-metal-catalyzed C-H activation.
Electrophilic Hydroxylation : Traditional methods often involve harsh conditions. Reagents like Fenton's reagent (a mixture of hydrogen peroxide and an iron(II) catalyst) can generate hydroxyl radicals that react with aromatic rings. nih.govchemistryviews.org However, these reactions often lack regioselectivity, leading to mixtures of isomers. Another approach involves the use of strong oxidizing agents, but this can lead to over-oxidation and side product formation.
Organoboron Chemistry : A milder and more selective method involves the use of organoboron compounds. An arylboronic acid can be synthesized and then oxidized to the corresponding phenol (B47542). For instance, a borylation reaction could be performed on a suitably protected precursor, followed by oxidation with reagents like hydrogen peroxide under basic conditions. Recent developments have focused on using environmentally benign catalysts like citric acid for this transformation. mdpi.com
Transition-Metal-Catalyzed C-H Hydroxylation : This represents a more direct and atom-economical approach. Palladium-catalyzed reactions have been shown to effect the ortho-hydroxylation of benzoic acids. researchgate.netsemanticscholar.org While this directs the hydroxyl group to the position adjacent to the carboxyl group, strategic use of directing groups or modification of the substrate could potentially be adapted for other positions. Iron-based catalysts have also been explored for the ortho-hydroxylation of benzoic acids using hydrogen peroxide. rsc.org
Decarboxylative Hydroxylation : A novel photoinduced method allows for the direct synthesis of phenols from benzoic acids via a radical decarboxylation process using copper carboxylates. nih.govresearchgate.net This method operates under mild conditions (35 °C) and could be a potential route if the synthesis starts from a dicarboxylic acid precursor.
Table 1: Comparison of Aromatic Hydroxylation Methods
| Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Fenton Reaction | Fe²⁺, H₂O₂ | Inexpensive reagents | Low regioselectivity, harsh conditions |
| Organoboron Oxidation | Boronic acids, H₂O₂ | High selectivity, mild conditions | Requires pre-functionalization (borylation) |
| Pd-Catalyzed C-H Hydroxylation | Pd catalyst, oxidant | Direct C-H activation, high atom economy | Often limited to ortho-position, catalyst cost |
| Decarboxylative Hydroxylation | Cu catalyst, light | Mild conditions, novel transformation | Requires specific carboxylic acid precursors |
Protecting Group Chemistry in Hydroxylation Sequences
In multi-step syntheses, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions. scirp.org For the synthesis of this compound, both the carboxylic acid/ester and the hydroxyl group may require protection depending on the chosen synthetic route.
A protecting group must meet several criteria: it should be easy to introduce, stable to the reaction conditions of subsequent steps, and easy to remove selectively without affecting other parts of the molecule. uchicago.edu
Protecting the Carboxyl Group : The methyl ester itself can act as a protecting group for the carboxylic acid. However, under certain harsh acidic or basic conditions used for hydroxylation, it could be hydrolyzed. If necessary, more robust protecting groups could be employed, but for many modern catalytic methods, the methyl ester is sufficiently stable.
Protecting the Phenolic Hydroxyl Group : If the hydroxyl group is introduced early in the synthesis, it will likely require protection during subsequent modification steps. Common protecting groups for phenols include:
Ethers : Methyl or benzyl (B1604629) ethers are common, but their cleavage often requires harsh conditions (e.g., strong acid or hydrogenolysis) which might not be compatible with other functional groups. vanderbilt.edu
Silyl (B83357) Ethers : Groups like trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) are widely used. They are generally stable to a range of conditions but can be easily removed with fluoride (B91410) reagents. uchicago.edu The bulky triisopropylsilyl (TIPS) group is known to be more stable under certain oxidative conditions. scirp.org
Esters and Carbonates : Acetyl or pivaloyl esters can be used, as can carbonates like the trichloroethoxycarbonyl group. These are typically cleaved under basic or specific reductive conditions. scirp.org
The stability of these protecting groups varies. For example, in an Oxone-mediated oxidative esterification, bulky silyl groups like TIPS were found to be stable, while others were cleaved. scirp.org The choice of protecting group is therefore intimately linked to the specific reagents and conditions of the planned hydroxylation step.
Multi-Step Synthesis Pathways and Route Optimization
Convergent and Divergent Synthetic Approaches
Two primary strategies in multi-step synthesis are the convergent and divergent approaches. researchgate.net
Divergent Synthesis : This strategy begins with a common starting material that is elaborated through different reaction pathways to produce a library of related compounds. wikipedia.org A single intermediate is used to generate multiple target molecules. nih.gov For the specific target compound, a divergent approach could start from a simpler substituted benzoic acid, which is then subjected to a series of reactions to introduce the remaining functional groups. This method is highly effective for creating chemical libraries for screening purposes. wikipedia.org
The choice between these strategies depends on the goals of the synthesis. For producing a single target compound in high yield, a convergent route is often preferred. researchgate.net For exploring structure-activity relationships by creating analogues, a divergent approach is more suitable.
Process Intensification and Scale-Up Considerations
Translating a laboratory-scale synthesis to an industrial production process involves significant challenges related to safety, efficiency, and cost. reddit.comrsc.org Process intensification is a key concept that aims to develop smaller, safer, and more energy-efficient manufacturing processes. pharmafeatures.comnumberanalytics.comcetjournal.itcetjournal.it
Flow Chemistry : A major tool in process intensification is the shift from traditional batch reactors to continuous flow systems. pharmasalmanac.com In flow chemistry, reagents are continuously pumped through a reactor where they mix and react. This technology offers superior control over reaction parameters like temperature and mixing, which is particularly important for highly exothermic reactions like nitrations or certain hydroxylations. pharmasalmanac.com Better control often leads to higher yields, improved selectivity, and safer operation. pharmasalmanac.com Scaling up a flow process is often simpler than a batch process; instead of using larger reactors, the system can be run for a longer duration or multiple reactors can be operated in parallel. acsgcipr.orgrsc.org
Challenges in Scale-Up : Key challenges in scaling up multi-step syntheses include:
Heat Transfer : Reactions that are easily managed in a small flask can become dangerous on a large scale due to the reduced surface-area-to-volume ratio, which makes heat dissipation difficult. pharmasalmanac.com
Mixing : Ensuring efficient mixing of reagents becomes more complex in large reactors.
Work-up and Purification : Procedures like extractions and chromatography that are straightforward in the lab can become bottlenecks in large-scale production. nih.gov
Solvent Handling : The large volumes of solvents used in industrial processes pose environmental and safety risks. d-nb.info
Process intensification through techniques like flow chemistry helps to mitigate many of these challenges, leading to more sustainable and cost-effective production. pharmafeatures.compharmasalmanac.com
Novel Synthetic Methodologies and Green Chemistry Principles in Synthesis
Modern chemical synthesis places a strong emphasis on sustainability and the reduction of environmental impact. Green chemistry principles provide a framework for designing safer and more efficient chemical processes. nih.gov
The 12 principles of green chemistry include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using safer solvents, designing for energy efficiency, and using renewable feedstocks. nih.gov
Environmentally Benign Reagents and Catalysts
A core tenet of green chemistry is the replacement of hazardous reagents and stoichiometric reagents with safer alternatives and catalytic methods. mdpi.comwjpmr.com
Catalysis : Catalytic reactions are inherently greener than stoichiometric ones because a small amount of catalyst can transform a large amount of substrate, reducing waste. mdpi.com
Biocatalysis : The use of enzymes to catalyze reactions offers high selectivity under mild conditions (e.g., neutral pH, low temperatures) and often in aqueous media. jddhs.comresearchgate.net Enzymatic hydroxylation of aromatic compounds is a well-established field and represents a very green approach to introducing the hydroxyl group. researchgate.net
Transition Metal Catalysis : While some transition metals are toxic or expensive, the development of catalysts based on abundant and less toxic metals like iron is a key area of research. nih.govrsc.org These can replace more hazardous heavy metals.
Safer Reagents and Solvents :
Oxidants : Hydrogen peroxide (H₂O₂) is considered a green oxidant because its only byproduct is water. mdpi.com This is a significant improvement over traditional oxidants that produce toxic waste. Molecular oxygen from the air is an even more ideal oxidant. mdpi.com
Solvents : Traditional organic solvents are often volatile, flammable, and toxic. jddhs.com Green chemistry encourages minimizing solvent use or replacing them with safer alternatives like water, supercritical CO₂, or bio-based solvents. nih.govjddhs.com Solvent-free reactions are an ideal but not always practical goal. mdpi.com
By incorporating these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.
Energy-Efficient Reaction Conditions
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a clean, efficient, and rapid alternative to conventional heating methods. ajrconline.org Unlike traditional heating where heat is transferred via conduction and convection, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. ijsdr.org This can dramatically reduce reaction times from hours to minutes and often leads to higher product yields with fewer side products. tandfonline.comias.ac.in
For the esterification of 5-hydroxy-2-propan-2-ylbenzoic acid with methanol, a hypothetical microwave-assisted approach could significantly outperform conventional reflux methods. The direct energy input would accelerate the reaction, minimizing the thermal degradation of starting materials and products.
Table 1: Comparative Analysis of Conventional vs. Microwave-Assisted Synthesis of this compound
| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | 3 - 6 hours | 5 - 15 minutes |
| Energy Input | High (prolonged heating) | Low (short, targeted irradiation) |
| Temperature Control | Less precise, potential for hotspots | Precise and uniform |
| Typical Yield | Moderate | Good to Excellent |
| Solvent Usage | Often requires excess solvent | Can be performed with less solvent or solvent-free |
This table presents a hypothetical comparison based on typical outcomes observed in microwave-assisted esterification reactions relative to conventional methods. ajrconline.orgijsdr.org
Continuous Flow Chemistry
Continuous flow chemistry represents a paradigm shift from traditional batch production, offering superior control over reaction parameters, enhanced safety, and greater efficiency. nih.gov In a flow process, reactants are continuously pumped through a heated reactor (e.g., a microreactor or packed-bed reactor), where the reaction occurs. The small reactor dimensions ensure excellent heat and mass transfer, allowing for precise temperature control and minimizing the formation of byproducts. vapourtec.com
Applying this to the synthesis of this compound, a solution of 5-hydroxy-2-propan-2-ylbenzoic acid and methanol could be passed through a heated tube reactor containing a solid acid catalyst. This setup allows for rapid optimization of conditions such as temperature, flow rate (residence time), and reactant ratios. vapourtec.com Superheating the solvent above its boiling point under pressure can further accelerate the reaction, a feat that is difficult and hazardous in batch reactors but readily achievable and safe in a flow system. nih.gov
Table 2: Conceptual Comparison of Batch vs. Continuous Flow Synthesis for this compound Production
| Parameter | Traditional Batch Process | Continuous Flow Process |
|---|---|---|
| Heat Transfer | Slow and inefficient | Rapid and highly efficient |
| Temperature Gradient | Significant | Minimal, highly uniform |
| Safety | Higher risk with large volumes and exotherms | Inherently safer due to small reaction volumes |
| Process Control | Limited | Precise control over residence time, temperature, and pressure |
| Scalability | Difficult, requires reactor redesign | Straightforward by operating for longer durations ("scaling out") |
| Throughput | Limited by batch size | High, continuous production |
This table provides a conceptual comparison highlighting the established advantages of continuous flow chemistry for reactions like esterification. nih.govvapourtec.com
By adopting these energy-efficient technologies, the synthesis of this compound can be aligned with the principles of green chemistry, leading to a more sustainable, cost-effective, and efficient manufacturing process. patsnap.comacs.org
Mentioned Compounds
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 5 Hydroxy 2 Propan 2 Ylbenzoate
Fourier Transform Infrared (FTIR) Spectroscopy
Without experimental data for Methyl 5-hydroxy-2-propan-2-ylbenzoate, a detailed analysis of its FTIR spectrum is not possible. However, based on the functional groups present in the molecule, a hypothetical spectrum would be expected to show characteristic vibrational modes.
Identification of Characteristic Vibrational Modes for Functional Groups
The primary functional groups in this compound are a hydroxyl group (-OH), an isopropyl group (-CH(CH₃)₂), a methyl ester group (-COOCH₃), and a substituted benzene (B151609) ring. The expected vibrational modes for these groups are outlined in the table below. It is crucial to note that the precise wavenumbers can be influenced by the electronic environment and potential intermolecular interactions, such as hydrogen bonding.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Phenolic Hydroxyl (-OH) | O-H stretching (hydrogen-bonded) | 3200-3600 (broad) |
| C-O stretching | 1260-1180 | |
| Isopropyl (-CH(CH₃)₂) | C-H stretching (asymmetric/symmetric) | 2975-2950 / 2875-2865 |
| C-H bending (asymmetric/symmetric) | 1470-1450 / ~1385 (doublet) | |
| Methyl Ester (-COOCH₃) | C=O stretching (carbonyl) | 1730-1715 |
| C-O stretching | 1300-1150 | |
| O-CH₃ stretching | ~2850 | |
| Benzene Ring | C-H stretching (aromatic) | 3100-3000 |
| C=C stretching (in-ring) | 1600-1450 | |
| C-H bending (out-of-plane) | 900-675 |
Advanced Vibrational Spectroscopy (e.g., Raman Spectroscopy)
No specific Raman spectroscopy data for this compound has been found in the reviewed literature. Raman spectroscopy is a complementary technique to FTIR and would provide valuable information on the vibrational modes of the molecule. Particularly, the non-polar bonds, such as the C-C bonds of the benzene ring and the isopropyl group, would be expected to show strong Raman signals.
Chiroptical Spectroscopy for Stereochemical Purity (if applicable to chiral analogues)
This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, chiroptical spectroscopy techniques, such as circular dichroism, are not applicable for the analysis of its stereochemical purity.
X-ray Diffraction Analysis for Solid-State Molecular Architecture (if applicable)
A search of crystallographic databases did not yield any results for the single-crystal X-ray diffraction of this compound. Consequently, information regarding its solid-state molecular architecture, including bond lengths, bond angles, crystal packing, and intermolecular interactions, remains undetermined. X-ray diffraction analysis would be essential to definitively elucidate the three-dimensional structure of the molecule in the solid state.
Computational Chemistry and Theoretical Investigations of Methyl 5 Hydroxy 2 Propan 2 Ylbenzoate
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and properties of molecules. These calculations can provide a detailed picture of a molecule's geometry, orbital energies, and potential reactivity.
Molecular Geometry Optimization and Conformational Analysis
Status for Methyl 5-hydroxy-2-propan-2-ylbenzoate: No published studies detailing the optimized molecular geometry or a comprehensive conformational analysis were found.
Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, electrostatic potential maps)
Analysis of the electronic structure provides deep insights into a molecule's reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would likely show negative potential around the oxygen atoms of the hydroxyl and ester groups and a more positive potential around the hydroxyl proton.
Status for this compound: Specific data on the HOMO-LUMO energies, their spatial distribution, and the electrostatic potential map for this compound are not available in the reviewed literature.
Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies)
Quantum chemical calculations can accurately predict various spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies can aid in the interpretation of experimental spectra and the structural elucidation of the compound. The calculated IR frequencies correspond to the vibrational modes of the molecule, such as the stretching and bending of specific bonds.
Status for this compound: While general principles of NMR and IR spectroscopy apply, specific predicted values for the chemical shifts and vibrational frequencies for this molecule have not been reported in dedicated computational studies.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a time-resolved view of a molecule's behavior, offering insights into its dynamics and interactions with its environment, such as a solvent or a biological target.
Dynamic Behavior and Conformational Transitions in Solution
MD simulations can model the movement of a molecule in a solvent, revealing its dynamic behavior and the transitions between different conformations over time. This would allow for the study of how the solvent affects the conformational preferences of this compound and the flexibility of its substituent groups.
Status for this compound: There are no available MD simulation studies that describe the dynamic behavior and conformational transitions of this compound in solution.
Ligand-Target Interactions in Mechanistic Studies (if applicable to biological activity)
If this compound were to have known biological activity, MD simulations would be a powerful tool to study its interactions with a specific biological target, such as a protein receptor or enzyme. These simulations can help to understand the binding mode, identify key interacting residues, and provide a mechanistic basis for its biological function.
Status for this compound: As there is no readily available information on the specific biological targets of this compound, there are no corresponding ligand-target interaction studies using MD simulations.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling serves as a powerful tool for elucidating the intricate details of chemical reactions at a molecular level. For this compound, theoretical methods, particularly Density Functional Theory (DFT), are employed to map out reaction pathways, characterize critical points on the potential energy surface, and predict kinetic and thermodynamic parameters. This approach provides insights that are often difficult to obtain through experimental means alone.
A fundamental aspect of understanding a chemical reaction is the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. Computational methods are used to locate the precise geometry of the TS and calculate its energy. The difference between the energy of the transition state and the reactants defines the activation energy (Ea), a critical barrier that determines the reaction rate.
For instance, a key synthetic route to this compound is the acid-catalyzed esterification of 5-hydroxy-2-propan-2-ylbenzoic acid with methanol (B129727). DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can model this process. The calculations would identify the transition state corresponding to the nucleophilic attack of methanol on the protonated carboxylic acid. The computed activation energy provides a quantitative measure of the reaction's feasibility. Studies on similar benzoic acid esterifications have reported activation energies in the range of 50-60 kJ/mol. dnu.dp.uaresearchgate.net
Another reaction amenable to this analysis is the electrophilic aromatic substitution on the phenol (B47542) ring, such as nitration or halogenation. byjus.comquora.com The hydroxyl group is a strong activating ortho-, para-director. Computational models can calculate the activation energies for electrophilic attack at the ortho and para positions relative to the hydroxyl group, thereby predicting the regioselectivity of the reaction.
Table 1: Hypothetical Calculated Activation Energies for Key Reactions Involving this compound Precursors
| Reaction | Description | Computational Method | Calculated Activation Energy (Ea) (kJ/mol) |
|---|---|---|---|
| Esterification | Acid-catalyzed reaction of 5-hydroxy-2-propan-2-ylbenzoic acid with methanol. | DFT (B3LYP/6-31G(d,p)) | 58.4 |
| Nitration (ortho) | Electrophilic attack of NO₂+ at the C6 position (ortho to -OH). | DFT (B3LYP/6-31G(d,p)) | 75.2 |
| Nitration (para) | Electrophilic attack of NO₂+ at the C4 position (para to -OH). | DFT (B3LYP/6-31G(d,p)) | 81.5 |
Beyond calculating a single activation barrier, computational chemistry allows for the comprehensive analysis of entire reaction pathways, including the identification of intermediates and competing side reactions. rsc.orgresearchgate.net By mapping the potential energy surface, researchers can visualize the complete energetic landscape of a transformation.
For the synthesis of this compound, theoretical studies can compare different synthetic strategies. For example, an alternative to direct esterification could be the nucleophilic aromatic substitution on a suitably activated precursor, such as a halogenated benzene (B151609) derivative. acs.orglibretexts.org Computational analysis can determine the relative energy barriers for each proposed route, helping to identify the most efficient synthetic pathway under specific conditions.
In the context of functionalizing the aromatic ring, pathway analysis can clarify product distributions. The hydroxyl and isopropyl groups on the ring exert different electronic and steric effects that influence the regioselectivity of subsequent reactions. Computational models can quantify these effects by calculating the energies of all possible intermediates and transition states, thereby predicting the major and minor products of a given transformation. byjus.com This predictive power is invaluable for optimizing reaction conditions to favor the desired isomer.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling
QSAR and SPR are computational methodologies that aim to correlate the structural or property-based features of molecules with their biological activities or chemical properties, respectively. nih.gov These models are essential in medicinal chemistry and materials science for designing new compounds with desired characteristics.
QSAR models are built upon the principle that the structure of a molecule dictates its function. This relationship is quantified by establishing a mathematical correlation between calculated molecular descriptors and an experimentally measured activity. researchgate.netnih.gov Molecular descriptors are numerical values that encode different aspects of a molecule's structure, including electronic, topological, physicochemical, and constitutional properties. researchgate.netucsb.eduajpchem.org
For this compound and its analogues, a QSAR study could be developed to predict a specific biological activity, such as antioxidant potential or enzyme inhibition. nih.gov Key descriptors calculated for these phenolic compounds might include:
Electronic Descriptors: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to the molecule's ability to donate or accept electrons. ucsb.edu
Physicochemical Descriptors: The octanol-water partition coefficient (LogP) to describe hydrophobicity, and the dipole moment. nih.gov
Topological/Constitutional Descriptors: Molecular weight, number of hydrogen bond donors/acceptors, and molecular refractivity. researchgate.net
Once calculated for a series of related compounds, these descriptors are used as independent variables in a regression analysis against the dependent variable (biological activity). The resulting QSAR equation can then be used to predict the activity of new, unsynthesized compounds. nih.gov
Table 2: Representative Molecular Descriptors Calculated for a Hypothetical Series of Benzoate (B1203000) Derivatives for QSAR Modeling
| Compound | LogP | HOMO Energy (eV) | Dipole Moment (Debye) | Predicted Activity (IC₅₀, µM) |
|---|---|---|---|---|
| This compound | 2.85 | -8.95 | 2.15 | 15.2 |
| Methyl 3,5-dihydroxybenzoate | 1.48 | -9.12 | 2.50 | 25.8 |
| Methyl 5-methoxy-2-propan-2-ylbenzoate | 3.20 | -8.70 | 1.98 | 12.1 |
| Methyl 5-hydroxybenzoate | 1.90 | -9.25 | 2.33 | 30.5 |
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nih.govcreative-enzymes.comnumberanalytics.com This approach significantly reduces the time and cost associated with traditional high-throughput screening. scilifelab.se
One of the most common virtual screening methods is molecular docking. numberanalytics.comnih.gov This technique predicts the preferred orientation of a ligand (like this compound) when bound to a target protein to form a stable complex. The process involves generating various conformations of the ligand within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. tandfonline.com Ligands with the best (most negative) docking scores are considered "hits" and are prioritized for experimental validation. nih.gov
For example, this compound could be part of a virtual library screened against an enzyme implicated in a disease, such as a specific kinase or protease. The docking simulation would evaluate its fit within the enzyme's active site, identifying key interactions like hydrogen bonds with amino acid residues. This allows researchers to rapidly assess its potential as an enzyme inhibitor and guide further chemical modifications to improve potency. nih.govscilifelab.se
Table 3: Hypothetical Molecular Docking Results for a Virtual Screen Against a Target Enzyme
| Compound ID | Compound Name | Docking Score (kcal/mol) | Key H-Bond Interactions (Residues) |
|---|---|---|---|
| VS-001 | This compound | -7.8 | ASP-121, LYS-45 |
| VS-002 | Methyl 4-hydroxybenzoate | -6.5 | ASP-121 |
| VS-003 | Reference Inhibitor | -9.2 | ASP-121, LYS-45, SER-119 |
| VS-004 | Methyl 2,5-dihydroxybenzoate | -7.5 | ASP-121, SER-119 |
Chemical Reactivity and Transformation Studies of Methyl 5 Hydroxy 2 Propan 2 Ylbenzoate
Reactivity of the Hydroxyl Group
The phenolic hydroxyl group is a key site of reactivity in Methyl 5-hydroxy-2-propan-2-ylbenzoate. Its acidic proton and the nucleophilic oxygen atom allow for a variety of transformations, including etherification and esterification, as well as oxidation reactions.
The nucleophilic character of the phenolic oxygen enables the formation of ethers and esters. These reactions typically require the deprotonation of the hydroxyl group to form a more potent phenoxide nucleophile or the use of highly reactive electrophiles.
Etherification: The conversion of the phenolic hydroxyl group to an ether is a common strategy to modify the compound's properties. The Williamson ether synthesis is a classic and effective method. wikipedia.org This reaction involves the deprotonation of the phenol (B47542) with a base (e.g., sodium hydride, sodium hydroxide) to form the corresponding sodium phenoxide, which then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide. wikipedia.orgmasterorganicchemistry.com Given the presence of the ester group, a non-hydrolytic base under anhydrous conditions is preferable to avoid saponification.
Another powerful method for etherification, especially for sterically hindered phenols or with secondary alcohols, is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.org This reaction uses triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the phenol. missouri.edu This method proceeds under mild, neutral conditions, which is advantageous for substrates with sensitive functional groups like esters. researchgate.net
Esterification: While alcohols can be esterified directly with carboxylic acids (Fischer esterification), phenols are generally less nucleophilic and react very slowly. libretexts.org Therefore, the esterification of the phenolic hydroxyl group in this compound is more efficiently achieved using more reactive acylating agents like acyl chlorides or acid anhydrides. libretexts.orgorganic-chemistry.org These reactions are typically conducted in the presence of a non-nucleophilic base, such as pyridine (B92270), which neutralizes the HCl or carboxylic acid byproduct. doubtnut.comnih.gov The use of catalysts like TiO₂ under solvent-free conditions has also been reported as an efficient method for the esterification of phenols with acid chlorides.
| Transformation | Reaction Name | Typical Reagents | General Conditions | Product Type |
|---|---|---|---|---|
| Etherification | Williamson Ether Synthesis | 1. Base (NaH, K₂CO₃) 2. Alkyl Halide (R-X) | Anhydrous solvent (DMF, Acetonitrile), 50-100°C | Aryl Ether |
| Etherification | Mitsunobu Reaction | Alcohol (R-OH), PPh₃, DEAD/DIAD | Anhydrous solvent (THF, Dioxane), 0°C to RT | Aryl Ether |
| Esterification | Acylation | Acyl Chloride (R-COCl) or Acid Anhydride (B1165640) ((RCO)₂O), Pyridine | Solvent (DCM, Toluene) or neat, 0°C to RT | Aryl Ester |
Phenols are susceptible to oxidation, and the reaction pathway is highly dependent on the oxidant, catalyst, and the substitution pattern of the aromatic ring. The oxidation of substituted phenols often proceeds through a phenoxy radical intermediate. acs.org For phenols with an alkyl group in the para position, such as 4-isopropylphenol (B134273) (a close analog), oxidation can lead to the formation of dimers or p-benzoquinones. researchgate.netresearchgate.net
The oxidation of this compound would likely be initiated by the abstraction of a hydrogen atom from the hydroxyl group. The resulting phenoxy radical is stabilized by resonance. The presence of the electron-donating isopropyl group can influence the stability and subsequent reactions of this radical. Catalytic systems, including those based on cobalt or copper, are known to facilitate the selective oxidation of substituted phenols using molecular oxygen or other oxidants like tert-butyl hydroperoxide (TBHP). acs.orgrsc.orgnih.gov Metal-free catalysts, such as onion-like carbon, have also been shown to be effective for the selective oxidation of substituted phenols to their corresponding p-benzoquinones. acs.org
Depending on the reaction conditions, potential products from the oxidation of this compound could include the corresponding benzoquinone or products resulting from oxidative coupling (dimerization).
| Substrate Analog | Oxidant/Catalyst | Major Product(s) |
|---|---|---|
| 2,6-Dimethylphenol | Onion-Like Carbon / TBHP | 2,6-Dimethyl-p-benzoquinone |
| 4-Isopropylphenol | Atmospheric O₂ (alkaline) | Dimeric products, Quinone Methide |
| 2,3,6-Trimethylphenol | Co-N-C catalyst / O₂ | 2,3,5-Trimethyl-1,4-benzoquinone |
Reactions of the Ester Moiety
The methyl ester group is another key reactive site, primarily susceptible to nucleophilic acyl substitution reactions. Hydrolysis, saponification, and transesterification are the most common transformations of this moiety.
Hydrolysis refers to the cleavage of the ester bond by water, which can be catalyzed by either acid or base. Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis, known as saponification , is irreversible. libretexts.org Saponification involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.org This is followed by the elimination of the methoxide (B1231860) ion to yield a carboxylate salt, which is then protonated in a final workup step to give the carboxylic acid.
The rate of saponification is sensitive to the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, accelerating the rate of nucleophilic attack and thus increasing the saponification rate. Conversely, electron-donating groups decrease the reaction rate. bartleby.comchegg.com In this compound, the hydroxyl group acts as an electron-donating group through resonance, while the isopropyl group is a weak electron-donating group through induction. These effects would be expected to decrease the rate of saponification compared to unsubstituted methyl benzoate (B1203000). The steric hindrance from the ortho-isopropyl group could also play a role in slowing the reaction.
| Substituent | Position | k (M⁻¹min⁻¹) | Effect on Rate |
|---|---|---|---|
| -NO₂ | para | 102 | Strongly Accelerating (Electron-Withdrawing) |
| -NO₂ | meta | 63 | Accelerating (Electron-Withdrawing) |
| -Cl | meta | 9.1 | Accelerating (Electron-Withdrawing) |
| None | - | 1.7 | Reference |
| -CH₃ | para | 0.98 | Slowing (Electron-Donating) |
| -OCH₃ | para | 0.42 | Slowing (Electron-Donating) |
| -NH₂ | para | 0.06 | Strongly Slowing (Electron-Donating) |
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by acids or bases and is an equilibrium process. masterorganicchemistry.com To drive the reaction to completion, a large excess of the new alcohol is typically used, or the alcohol byproduct (methanol in this case) is removed as it is formed.
This compound can be converted into a wide variety of other esters through transesterification. This allows for the synthesis of derivatives with different physical and chemical properties. For example, reaction with long-chain fatty alcohols could produce more lipophilic compounds, while reaction with poly-ethylene glycol (PEG) derivatives could increase water solubility. Both chemical catalysts (e.g., p-toluenesulfonic acid, sodium methoxide) and biocatalysts (e.g., lipases) can be employed for this transformation. rsc.orgmdpi.com Enzymatic catalysis, in particular, offers mild reaction conditions and high selectivity, which can be advantageous for complex molecules. mdpi.com
| Reactant Alcohol | Potential Product Ester | Potential Change in Property |
|---|---|---|
| Ethanol (B145695) | Ethyl 5-hydroxy-2-propan-2-ylbenzoate | Slight increase in lipophilicity |
| Benzyl (B1604629) Alcohol | Benzyl 5-hydroxy-2-propan-2-ylbenzoate | Increased molecular weight, UV absorption |
| 1-Dodecanol (Lauryl Alcohol) | Dodecyl 5-hydroxy-2-propan-2-ylbenzoate | Significant increase in lipophilicity |
| Glycerol | Glycerol esters of 5-hydroxy-2-propan-2-ylbenzoic acid | Increased hydrophilicity, potential for polymerization |
Aromatic Ring Functionalization
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of new functional groups. The position of substitution is determined by the directing effects of the existing substituents: the hydroxyl group (-OH), the isopropyl group (-CH(CH₃)₂), and the methyl ester group (-COOCH₃).
Hydroxyl Group (-OH): A strongly activating, ortho-, para-director due to its strong +R (resonance) effect. quora.com It directs incoming electrophiles to positions 4 and 6.
Isopropyl Group (-CH(CH₃)₂): A weakly activating, ortho-, para-director due to its +I (inductive) and hyperconjugation effects. It directs to positions 3 and 6.
Methyl Ester Group (-COOCH₃): A deactivating, meta-director due to its -R and -I effects. It directs to positions 3 and 5.
Common EAS reactions include:
Nitration: (using HNO₃/H₂SO₄) would introduce a nitro (-NO₂) group, likely at position 4 or 6.
Halogenation: (using Br₂/FeBr₃ or Cl₂/AlCl₃) would introduce a halogen atom, again predicted to be at position 4 or 6.
Friedel-Crafts Alkylation/Acylation: (using R-Cl/AlCl₃ or R-COCl/AlCl₃) would introduce an alkyl or acyl group. mt.com These reactions are often problematic with strongly activated rings like phenols, as they can lead to multiple substitutions and side reactions. The Lewis acid catalyst can also coordinate with the hydroxyl group, complicating the reaction.
| Reaction | Reagents | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Methyl 4-nitro-5-hydroxy-2-propan-2-ylbenzoate | Dominated by strongly activating -OH group; C4 is sterically accessible. |
| Bromination | Br₂, FeBr₃ | Methyl 4-bromo-5-hydroxy-2-propan-2-ylbenzoate | Dominated by strongly activating -OH group; C4 is sterically accessible. |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Methyl 4-acetyl-5-hydroxy-2-propan-2-ylbenzoate | Complexation with -OH possible; Fries rearrangement might occur. Substitution at C4 is predicted if reaction proceeds. |
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. wikipedia.org The rate and regioselectivity (the position of substitution) on the benzene ring of this compound are determined by the combined electronic and steric effects of the existing substituents. libretexts.org
The directing effects of the individual groups are as follows:
Hydroxyl (-OH) group: This group is a powerful activating substituent and an ortho, para-director. Its strong electron-donating effect via resonance significantly increases the nucleophilicity of the aromatic ring, making it much more reactive than benzene. libretexts.org
Isopropyl group: As an alkyl group, it is a weakly activating substituent and an ortho, para-director due to its electron-donating inductive effect.
Methyl Ester (-COOCH₃) group: This is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. youtube.com
In a multi-substituted ring, the most powerful activating group generally controls the position of further substitution. In this molecule, the hydroxyl group is the dominant directing group. The positions ortho to the hydroxyl group are C4 and C6, while the para position is occupied by the methyl ester. The isopropyl group at C2 will also direct incoming electrophiles to the C4 (para) and C6 (ortho) positions. The deactivating ester group directs to the C3 and C5 positions, but its influence is overridden by the potent hydroxyl group.
Consequently, electrophilic substitution is strongly favored at the C4 and C6 positions. The final product distribution between these two sites would likely be influenced by steric hindrance from the adjacent bulky isopropyl group at C2, which may favor substitution at the less hindered C4 position.
Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent Group | Position on Ring | Electronic Effect | Reactivity Effect | Directing Effect |
|---|---|---|---|---|
| Methyl Ester (-COOCH₃) | C1 | Electron-withdrawing | Deactivating | meta |
| Isopropyl (-CH(CH₃)₂) | C2 | Electron-donating (Inductive) | Activating (Weak) | ortho, para |
| Hydroxyl (-OH) | C5 | Electron-donating (Resonance) | Activating (Strong) | ortho, para |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. nih.govrsc.org For this compound to participate in these reactions as an electrophilic partner, one of its ring hydrogens or the hydroxyl group must first be converted into a suitable leaving group, such as a halide or a triflate (trifluoromethanesulfonate, -OTf).
A common and effective strategy for phenols is the conversion of the hydroxyl group into a triflate. The triflate group is an excellent leaving group in palladium-catalyzed coupling processes. This would involve a two-step sequence:
Triflation: The phenolic hydroxyl group is reacted with triflic anhydride ((CF₃SO₂)₂O) or a similar reagent in the presence of a base (e.g., pyridine) to form Methyl 2-propan-2-yl-5-(trifluoromethylsulfonyloxy)benzoate.
Cross-Coupling: The resulting aryl triflate can then be coupled with a variety of organometallic reagents. For example, in a Suzuki coupling, it would react with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a new biaryl or aryl-alkene compound. researchgate.netbohrium.com
Table 2: Hypothetical Suzuki Cross-Coupling Reaction Sequence
| Step | Reactant | Reagents | Product | Purpose |
|---|---|---|---|---|
| 1. Triflation | This compound | Triflic anhydride, Pyridine | Methyl 2-propan-2-yl-5-(trifluoromethylsulfonyloxy)benzoate | Install a good leaving group |
| 2. Suzuki Coupling | Resulting Aryl Triflate | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Methyl 5-aryl-2-propan-2-ylbenzoate | Form a new C-C bond |
Reactions Involving the Isopropyl Group
The isopropyl group offers an additional site for chemical modification, distinct from the aromatic ring.
Oxidation or Reduction at the Isopropyl Moiety
The isopropyl group contains a tertiary benzylic hydrogen atom at the point of attachment to the ring. This C-H bond is relatively weak and susceptible to oxidation.
Oxidation: A well-known industrial reaction is the oxidation of cumene (B47948) (isopropylbenzene) to cumene hydroperoxide, which is a key intermediate in the synthesis of phenol and acetone (B3395972). google.com A similar transformation could potentially be applied to this compound. This typically involves autoxidation with molecular oxygen, often initiated by a radical initiator. The resulting hydroperoxide could then be subjected to acidic workup. Alternatively, stronger oxidizing agents could potentially oxidize the benzylic carbon to a tertiary alcohol, yielding Methyl 5-hydroxy-2-(2-hydroxypropan-2-yl)benzoate.
Reduction: The isopropyl group itself is an alkyl group and is resistant to reduction under typical catalytic hydrogenation conditions that might be used, for example, to reduce other functional groups. Aggressive conditions that could reduce the isopropyl group would likely also reduce the aromatic ring and the ester group.
Table 3: Potential Oxidation Reactions of the Isopropyl Group
| Reaction Type | Oxidizing Agent | Potential Product |
|---|---|---|
| Autoxidation | O₂ (air), Radical initiator | Methyl 5-hydroxy-2-(2-hydroperoxypropan-2-yl)benzoate |
| Hydroxylation | Strong oxidizing agents | Methyl 5-hydroxy-2-(2-hydroxypropan-2-yl)benzoate |
Radical Reactions and Selectivity Studies
The tertiary benzylic hydrogen on the isopropyl group is the most likely site for hydrogen atom abstraction in a radical reaction. This is because the resulting tertiary benzylic radical is highly stabilized by resonance with the aromatic ring.
A classic example of a selective radical reaction at the benzylic position is free-radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This reaction would be highly selective for the substitution of the benzylic hydrogen, leading to the formation of Methyl 2-(2-bromopropan-2-yl)-5-hydroxybenzoate. The high degree of selectivity is a direct consequence of the stability of the tertiary benzylic radical intermediate compared to other possible radical intermediates.
Table 4: Representative Radical Halogenation
| Reaction Type | Reagents | Expected Major Product | Rationale for Selectivity |
|---|---|---|---|
| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator | Methyl 2-(2-bromopropan-2-yl)-5-hydroxybenzoate | High stability of the intermediate tertiary benzylic radical |
Synthesis and Characterization of Analogues and Derivatives of Methyl 5 Hydroxy 2 Propan 2 Ylbenzoate
Systematic Modification of the Benzoate (B1203000) Ester Moiety
The benzoate ester group is a primary site for structural modification, offering opportunities to influence the compound's physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Alterations in Alkyl Chain Length of the Ester Group
A common synthetic modification involves altering the alkyl chain of the ester group. This is typically achieved through esterification or transesterification reactions. The synthesis of various alkyl esters of a hydroxybenzoic acid can be accomplished by reacting the corresponding carboxylic acid (5-hydroxy-2-isopropylbenzoic acid) with different alcohols (e.g., ethanol (B145695), propanol, butanol) under acidic catalysis, often using a strong acid like sulfuric acid. nih.govnist.gov
For instance, the synthesis of ethyl 5-hydroxy-2-propan-2-ylbenzoate would involve refluxing 5-hydroxy-2-isopropylbenzoic acid with an excess of absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid. A similar approach can be used for the synthesis of propyl and butyl esters. These reactions are typically monitored by techniques such as thin-layer chromatography (TLC) to determine completion. The resulting esters are then purified using methods like column chromatography or distillation.
Table 1: Examples of Alkyl Ester Analogues of 5-hydroxy-2-isopropylbenzoic acid
| Compound Name | Ester Alkyl Group | Typical Synthesis Method |
|---|---|---|
| Methyl 5-hydroxy-2-propan-2-ylbenzoate | Methyl | Fischer-Speier Esterification |
| Ethyl 5-hydroxy-2-propan-2-ylbenzoate | Ethyl | Fischer-Speier Esterification |
Replacement with Other Carboxylic Acid Derivatives
The ester functional group can be replaced with other carboxylic acid derivatives, such as amides and hydrazides, to introduce different hydrogen bonding capabilities and electronic properties.
The synthesis of 5-hydroxy-2-isopropylbenzamide (B14847216) can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with ammonia (B1221849) or a primary/secondary amine to form the corresponding amide. For example, N-ethyl-5-fluoro-2-hydroxy-N-isopropylbenzamide has been synthesized from the corresponding benzoic acid. google.com
Similarly, hydrazides can be prepared by reacting the methyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol, often under reflux. orientjchem.orgchemmethod.comchemicalbook.com This reaction provides a versatile intermediate that can be further derivatized to form hydrazones. orientjchem.orgnih.gov
Table 2: Carboxylic Acid Derivatives of 5-hydroxy-2-isopropylbenzoic acid
| Derivative | Functional Group | General Synthetic Route |
|---|---|---|
| 5-hydroxy-2-isopropylbenzamide | Amide (-CONH₂) | Acid → Acyl chloride → Amine |
| N-substituted 5-hydroxy-2-isopropylbenzamide | Substituted Amide (-CONHR) | Acid → Acyl chloride → Primary/Secondary Amine |
Variations in Aromatic Ring Substitution Pattern
Modifying the substituents on the aromatic ring, including their positions and the introduction of new groups, is a key strategy for creating a diverse library of analogues.
Positional Isomers of Hydroxyl and Isopropyl Groups
The synthesis of positional isomers of this compound allows for the investigation of how the relative positions of the hydroxyl and isopropyl groups affect the molecule's properties. The synthesis of these isomers typically starts from different commercially available substituted phenols or benzoic acids.
For example, the synthesis of methyl 3-hydroxy-4-isopropylbenzoate would start from 3-hydroxy-4-isopropylbenzoic acid, which can be esterified using methanol (B129727) in the presence of an acid catalyst. Similarly, other isomers like methyl 4-hydroxy-3-isopropylbenzoate and methyl 2-hydroxy-3-isopropylbenzoate can be synthesized from their corresponding carboxylic acid precursors. The specific starting materials dictate the final substitution pattern on the aromatic ring.
Introduction of Additional Substituents or Heteroatoms
Introducing additional substituents, such as halogens, nitro groups, or trifluoromethyl groups, onto the aromatic ring can significantly alter the electronic and steric properties of the molecule. These modifications are typically achieved through electrophilic aromatic substitution reactions.
For instance, nitration of a related phenol (B47542) can introduce a nitro group onto the ring. A study on the synthesis of methyl-2-hydroxy-5-nitro-benzoate involved the nitration of salicylic (B10762653) acid followed by esterification. prepchem.com Halogenation, such as bromination or chlorination, can be carried out using appropriate halogenating agents. The synthesis of 5-bromo-2-hydroxy-benzamide derivatives has been reported, starting from 5-bromo-salicylamide. researchgate.net
Furthermore, the introduction of a trifluoromethyl group, a common modification in medicinal chemistry, can enhance metabolic stability and binding affinity. The synthesis of methyl 5-hydroxy-2-methyl-3-(trifluoromethyl)benzoate and methyl 2-hydroxy-5-(trifluoromethyl)benzoate has been documented. bldpharm.combldpharm.com
The replacement of a carbon atom in the benzene (B151609) ring with a nitrogen atom to create a pyridine (B92270) analogue (a heteroaromatic derivative) can introduce a basic center and alter the molecule's polarity and hydrogen bonding capacity. The synthesis of such heteroaromatic analogues often involves multi-step sequences starting from pyridine-based precursors.
Structural Modifications of the Propan-2-yl Group
Modification of the isopropyl group can influence the steric bulk and lipophilicity of that region of the molecule. One approach involves replacing the isopropyl group with other alkyl or cycloalkyl moieties. For example, the synthesis of a derivative containing a methylcyclohexenyl-isopropyl group has been described, starting from the corresponding substituted phenol. researchgate.net
Another strategy is the introduction of bioisosteres for the isopropyl group. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. For instance, a cyclopropyl (B3062369) group can be considered a bioisostere of an isopropyl group. The synthesis of a cyclopropyl analogue would likely involve starting materials containing a cyclopropyl substituent.
Homologation or Branching Variations
The synthesis of analogues of this compound with variations in the alkyl substituent can be achieved through several established synthetic methodologies. These modifications can be targeted at either the isopropyl group itself or by introducing new alkyl chains at other positions on the aromatic ring.
One primary strategy for introducing longer or more branched alkyl chains onto the aromatic scaffold is the Friedel-Crafts alkylation . This reaction involves the electrophilic substitution of an aromatic proton with an alkyl group. wikipedia.orgthieme.de For a phenol derivative such as this compound, the hydroxyl group is a strongly activating, ortho-, para-directing group, while the ester and isopropyl groups also influence the regioselectivity of the substitution. The reaction typically employs an alkyl halide or an alkene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.com However, a significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to a mixture of products with different branching patterns. For example, using a primary alkyl halide might result in the formation of a more stable secondary carbocation through a hydride shift, leading to a branched alkyl substituent on the aromatic ring. Polyalkylation is another common side reaction, as the newly added alkyl group can further activate the ring towards subsequent alkylation. youtube.com
An alternative approach to achieve more controlled alkylation involves a two-step process: Friedel-Crafts acylation followed by reduction . The acylation reaction introduces an acyl group onto the aromatic ring with high regioselectivity and without the issue of carbocation rearrangements. youtube.commdpi.com The resulting ketone can then be reduced to the corresponding alkyl group using methods such as the Clemmensen reduction (amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base). This two-step sequence allows for the introduction of straight-chain alkyl groups.
The table below illustrates hypothetical examples of homologation and branching variations on the parent compound, based on these principles.
| Compound Name | Modification | Synthetic Approach | Potential Reagents | Expected Yield Range (%) |
| Methyl 5-hydroxy-2-(propan-2-yl)-4-ethylbenzoate | Ethyl group addition | Friedel-Crafts Alkylation | Ethyl bromide, AlCl₃ | 40-60 |
| Methyl 4-acetyl-5-hydroxy-2-(propan-2-yl)benzoate | Acetyl group addition | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 70-90 |
| Methyl 4-ethyl-5-hydroxy-2-(propan-2-yl)benzoate | Acetyl reduction | Wolff-Kishner Reduction | Hydrazine, KOH | 80-95 |
| Methyl 5-hydroxy-2-(propan-2-yl)-4-propylbenzoate | Propionyl reduction | Clemmensen Reduction | Zn(Hg), HCl | 75-90 |
Cyclization Reactions Involving the Isopropyl Moiety
The ortho-positioning of the isopropyl group relative to the ester in this compound, and its proximity to the phenolic hydroxyl group, presents opportunities for intramolecular cyclization reactions to form various heterocyclic structures. A common class of compounds that can be synthesized from ortho-hydroxyaryl ketones or related structures are chromanones and chromones . nih.govresearchgate.netresearchgate.net
One potential pathway involves the intramolecular Friedel-Crafts acylation of a derivative where the isopropyl group is modified to contain a carboxylic acid functionality. For instance, if the isopropyl group were to be oxidized to a 2-(carboxy)propan-2-yl group, subsequent activation of the carboxylic acid (e.g., to an acyl chloride) could lead to an intramolecular acylation onto the electron-rich phenol ring, forming a six-membered heterocyclic ring.
A more direct approach involves the reaction of the phenolic precursor with β-keto esters or α,β-unsaturated carboxylic acids. For instance, the Pechmann condensation, which is typically used for coumarin (B35378) synthesis, can be adapted for chromanone synthesis under different conditions. A more relevant reaction is the reaction of a phenol with an α,β-unsaturated carboxylic acid in the presence of a catalyst like polyphosphoric acid, which can lead to the formation of a chromanone ring system. researchgate.net
Furthermore, oxidative cyclization reactions are also a possibility. Treatment of ortho-alkylphenols with certain oxidizing agents can lead to the formation of furan (B31954) or pyran rings fused to the aromatic core. The specific outcome of such reactions would be highly dependent on the reagents and reaction conditions employed.
Below is a table outlining potential cyclization products derived from the parent scaffold.
| Product Name | Heterocyclic Core | Synthetic Strategy | Potential Reagents | Plausible Yield (%) |
| 7-hydroxy-2,2,5-trimethylchroman-4-one | Chromanone | Reaction with acetone (B3395972) derivative | Diketene, acid catalyst | 50-70 |
| 7-hydroxy-2,2,5-trimethyl-2H-chromene | Chromene | Dehydration of intermediate alcohol | Acid catalyst, heat | 60-80 |
| 5-carbomethoxy-2,2,7-trimethyl-2,3-dihydrobenzofuran | Dihydrobenzofuran | Oxidative cyclization | Mn(OAc)₃ | 40-55 |
Synthesis of Hybrid Molecules Incorporating the Benzoate Scaffold
The concept of molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with a potentially synergistic or multi-target biological profile. nih.govresearchgate.netnih.gov The structure of this compound offers several handles for the synthesis of such hybrid molecules. The phenolic hydroxyl group and the methyl ester are the most straightforward functionalities to modify for linking to other molecular entities.
The phenolic hydroxyl group can be converted into an ether or an ester linkage. For example, a Williamson ether synthesis with a suitable alkyl halide bearing another pharmacophore would yield an ether-linked hybrid molecule. nih.govnih.gov This is a versatile reaction that proceeds under basic conditions. Alternatively, the hydroxyl group can be esterified with a carboxylic acid-containing drug or bioactive molecule using standard coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
The methyl ester functionality can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be coupled with an amine- or alcohol-containing molecule to form an amide or ester linkage, respectively. This amide bond formation is a robust and widely used reaction in medicinal chemistry for creating hybrid compounds. mdpi.com
For instance, the scaffold could be linked to a known anti-inflammatory agent, an antimicrobial pharmacophore, or a fluorescent tag for biological studies. The choice of linker can also be critical, as it can influence the spacing and orientation of the two pharmacophores, which in turn can affect the biological activity of the hybrid molecule. nih.gov
The following table presents some hypothetical hybrid molecules that could be synthesized from the this compound scaffold.
| Hybrid Molecule Type | Linkage | Functional Group Modified | Example Pharmacophore to be Attached | Coupling Reaction |
| Ether-linked hybrid | Ether | Phenolic hydroxyl | A quinoline-based antimicrobial agent | Williamson Ether Synthesis |
| Ester-linked hybrid | Ester | Phenolic hydroxyl | A non-steroidal anti-inflammatory drug (NSAID) like ibuprofen | DCC/EDC coupling |
| Amide-linked hybrid | Amide | Carboxylic acid (from ester hydrolysis) | An amino-containing heterocyclic compound | Amide bond formation (e.g., using HATU) |
| Hydrazone-linked hybrid | Hydrazone | Carboxylic acid (converted to hydrazide) | An aromatic aldehyde | Condensation |
Applications in Advanced Organic Synthesis and Industrial Chemistry
Building Block Utility in the Synthesis of Complex Organic Architectures
The strategic placement of functional groups on the benzene (B151609) ring of Methyl 5-hydroxy-2-propan-2-ylbenzoate makes it a versatile building block for the synthesis of intricate organic molecules. In organic synthesis, such polysubstituted aromatic compounds serve as foundational scaffolds upon which larger and more complex structures can be built. The hydroxyl group can be converted into an ether or ester, or used to direct electrophilic aromatic substitution. The methyl ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, providing numerous avenues for molecular elaboration.
For instance, substituted hydroxy- and aminobenzoates are known precursors for the synthesis of heterocyclic compounds like benzo[d]thiazoles. nih.gov A similar synthetic strategy could be envisioned for this compound, where its functional groups are manipulated through multi-step reaction sequences to construct complex heterocyclic systems. The interplay between the electron-donating hydroxyl group and the bulky isopropyl group influences the regioselectivity of further reactions, allowing for controlled synthesis of specific isomers. This level of control is crucial in total synthesis, where precise molecular architecture is paramount.
Role as a Precursor in the Synthesis of Specialty Chemicals (non-pharmaceutical final products)
Substituted hydroxybenzoates are fundamental precursors in the specialty chemicals industry. The most well-known examples are the esters of p-hydroxybenzoic acid, commonly known as parabens, which are widely used as antimicrobial preservatives in cosmetics, food products, and personal care items. nih.govueno-fc.co.jp Methylparaben (Methyl 4-hydroxybenzoate), for example, is valued for its stability and effectiveness against mold and yeast.
This compound can be considered a structural analog of these widely used preservatives. The presence of the isopropyl group could modulate its physical and biological properties, such as its solubility in different formulations or its efficacy spectrum against various microorganisms. Beyond preservatives, p-hydroxybenzoic acid is also a raw material for high-performance plastics and fibers. ueno-fc.co.jp The specific substitution pattern of this compound could be leveraged to create monomers for specialty polymers with tailored properties.
| Potential Specialty Chemical Application | Role of this compound | Key Functional Groups | Analogous Compounds |
| Antimicrobial Preservative | Precursor to a final preservative agent | Hydroxyl, Methyl Ester | Methylparaben, Propylparaben ueno-fc.co.jp |
| Polymer Monomer | Building block for specialty plastics | Hydroxyl, Carboxylic Acid (after hydrolysis) | p-Hydroxybenzoic acid ueno-fc.co.jp |
| UV Stabilizers | Intermediate in the synthesis of UV absorbers | Hydroxyl group | Substituted hydroxybenzoates |
| Antioxidants | Precursor for antioxidants used in plastics/fuels | Phenolic hydroxyl group | Butylated hydroxytoluene (BHT) |
Development of Advanced Materials or Polymers Incorporating the Benzoate (B1203000) Motif
The benzoate structure is a key component in a variety of advanced materials, including high-performance polymers and liquid crystals. researchgate.net The bifunctional nature of this compound (possessing a hydroxyl group and an ester group that can be converted to a carboxylic acid) makes it a prime candidate for use as a monomer in step-growth polymerization.
Recent research has focused on creating functional and degradable polymers from biosourced hydroxybenzoate derivatives. nih.govresearchgate.netacs.orgacs.org These monomers can be incorporated into co-polymers, for example with lactide, to produce materials with specific properties like antimicrobial activity. nih.govresearchgate.netacs.orgacs.org In this context, this compound could be used to synthesize polyesters or polycarbonates. The bulky isopropyl group attached to the polymer backbone would likely impact the material's properties by:
Increasing thermal stability.
Altering solubility in organic solvents.
Modifying the mechanical properties, such as rigidity and flexibility.
Furthermore, the rigid aromatic core of the benzoate motif is a common feature in liquid crystal molecules. researchgate.net By modifying the functional groups of this compound, it could be converted into a mesogenic compound, which is a fundamental component of liquid crystal displays (LCDs) and other optical materials.
Utilization in Agrochemical Research as Chemical Intermediates
The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the synthesis of novel organic molecules with specific biological activities. Substituted aromatic compounds are common scaffolds in the design of these active ingredients. researchgate.net While direct applications of this compound in agrochemicals are not widely documented, its structure represents a valuable chemical intermediate.
The synthesis of agrochemicals often involves the creation of complex molecules through the modification of simpler building blocks. framochem.com The functional groups of this compound allow for a variety of chemical transformations. For example, the hydroxyl group can be derivatized to form ethers or esters, which are common linkages in many pesticides. The carboxylic acid (obtained via hydrolysis) can be converted into amides or other functionalities. The specific substitution pattern on the benzene ring is crucial for the molecule's interaction with its biological target, and intermediates like this compound offer a platform for creating a library of derivatives to be screened for agrochemical activity.
| Potential Agrochemical Target | Synthetic Role of the Intermediate | Potential Modifications |
| Herbicides | Core scaffold for building the active ingredient. | Etherification of the hydroxyl group; Conversion of the ester to an amide. |
| Fungicides | Precursor to a fungicidal compound. | Introduction of additional functional groups (e.g., halogens, nitro groups). |
| Insecticides | Building block for a neurotoxic or growth-regulating agent. | Coupling with other heterocyclic or aromatic rings. |
Applications in Fragrance and Flavor Chemistry as Synthetic Intermediates
Alkyl benzoates are an important class of compounds in the fragrance and flavor industry due to their characteristic pleasant aromas. researchgate.net For example, methyl benzoate has a fruity, floral scent, while isopropyl benzoate is used as a flavoring agent. nih.gov These compounds are typically synthesized through the esterification of benzoic acid with the corresponding alcohol. researchgate.net
This compound serves as a functionalized precursor that can be chemically modified to produce a range of aromatic compounds for this industry. The existing ester and alkyl groups already contribute to its potential as a fragrance base, while the hydroxyl group offers a reactive site for further synthesis. Through reactions such as etherification (e.g., methylation or allylation of the hydroxyl group), the olfactory properties of the molecule can be significantly altered to create new and unique scents. This makes it a valuable intermediate for fragrance houses aiming to develop novel odorants with specific scent profiles, contributing to the creation of complex perfumes and flavorings. nih.gov
Mechanistic Investigations of Biological Activities in Vitro Focus
Elucidation of Antioxidant Mechanisms at the Molecular Level
The antioxidant capacity of phenolic compounds, a class to which Methyl 5-hydroxy-2-propan-2-ylbenzoate belongs due to its hydroxylated benzene (B151609) ring, is a key area of research. These compounds can neutralize harmful free radicals, thereby mitigating oxidative stress, which is implicated in numerous disease pathologies. nih.govnih.gov The primary mechanisms are understood to occur at the molecular level through distinct chemical pathways.
The neutralization of free radicals by phenolic antioxidants is primarily explained by three mechanisms: Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). scirp.org While these pathways can occur in parallel, one is often favored based on the molecular structure of the antioxidant, the nature of the free radical, and the solvent environment. scirp.org
Hydrogen Atom Transfer (HAT): In this pathway, the phenolic antioxidant (ArOH) directly donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a stable antioxidant radical (ArO•). scirp.orgfrontiersin.org The efficiency of this mechanism is largely determined by the O-H Bond Dissociation Enthalpy (BDE); a lower BDE facilitates easier hydrogen donation and thus higher antioxidant activity. scirp.org
Single Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step process. First, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion. In the second step, the radical cation transfers a proton to the surrounding medium, resulting in the antioxidant radical (ArO•). scirp.org The thermodynamic viability of this pathway is related to the Ionization Potential (IP) of the antioxidant.
Sequential Proton Loss Electron Transfer (SPLET): Also a two-step mechanism, SPLET begins with the deprotonation of the antioxidant's hydroxyl group, forming a phenoxide anion (ArO⁻). This anion then donates an electron to the free radical, neutralizing it and forming the antioxidant radical (ArO•). scirp.org This pathway is particularly favored in polar solvents and is governed by the antioxidant's Proton Affinity (PA).
Computational studies, such as those using Density Functional Theory (DFT), are often employed to calculate the thermodynamic parameters (BDE, IP, PA) that help predict the most probable scavenging mechanism for a specific compound. nih.govmdpi.comresearchgate.net For this compound, the presence of the phenolic hydroxyl group is the key structural feature for these scavenging activities. However, specific DFT or experimental studies determining its preferred pathway (HAT, SET-PT, or SPLET) are not detailed in the reviewed literature.
Table 1: Comparison of Free Radical Scavenging Mechanisms
| Mechanism | Description | Key Thermodynamic Parameter |
|---|---|---|
| HAT | Direct transfer of a hydrogen atom from the antioxidant to a radical. | Bond Dissociation Enthalpy (BDE) |
| SET-PT | An electron is transferred first, followed by the transfer of a proton. | Ionization Potential (IP) |
| SPLET | A proton is lost first, followed by the transfer of an electron. | Proton Affinity (PA) |
Beyond direct radical scavenging, an organism's defense against oxidative stress involves a suite of endogenous antioxidant enzymes. nih.gov Key enzymes in this system include Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).
Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the highly reactive superoxide anion (O₂•⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), a less reactive species. nih.gov
Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, preventing the formation of the more damaging hydroxyl radical. nih.govnih.gov Superoxide radicals can inhibit catalase, highlighting the synergistic relationship between SOD and CAT. researchgate.net
Some antioxidant compounds can exert their protective effects not only by scavenging radicals directly but also by up-regulating the expression or activity of these protective enzymes. nih.gov This modulation enhances the cell's intrinsic ability to combat oxidative stress. Currently, there are no specific studies available that investigate the direct effect of this compound on the activity or expression levels of SOD, CAT, or other related enzymes.
Anti-inflammatory Action: Molecular Targets and Cellular Pathways
Inflammation is a complex biological response involving various enzymes and signaling molecules. Key targets for anti-inflammatory drugs are the enzymes that synthesize inflammatory mediators.
The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the inflammatory cascade, as they metabolize arachidonic acid into potent lipid mediators. mdpi.com
Cyclooxygenase (COX): This enzyme exists in at least two isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible at sites of inflammation and is responsible for producing prostaglandins (B1171923) that mediate pain and inflammation. mdpi.comd-nb.info Inhibition of COX-2 is a primary strategy for many anti-inflammatory drugs. mdpi.com
5-Lipoxygenase (5-LOX): This enzyme catalyzes the initial steps in the biosynthesis of leukotrienes, another class of pro-inflammatory mediators. nih.govnih.gov Leukotrienes are heavily implicated in conditions like asthma and allergic responses. nih.gov
Compounds that can inhibit both COX and LOX pathways are known as dual inhibitors and are of significant interest as they may offer broader anti-inflammatory efficacy with a potentially improved safety profile compared to selective COX-2 inhibitors. nih.govnih.gov The anti-inflammatory potential of a compound like this compound would likely be evaluated through in vitro enzyme assays to determine its inhibitory concentration (IC50) against these enzymes. However, specific data on the COX or LOX inhibitory activity of this compound is not present in the reviewed scientific literature.
The biological effects of the COX and LOX pathways are executed by their products, known as inflammatory mediators.
Prostaglandins: Produced via the COX pathway, these mediators are involved in vasodilation, fever, and the sensitization of nociceptors (pain). A key pro-inflammatory prostaglandin (B15479496) is Prostaglandin E2 (PGE2). nih.gov
Leukotrienes: Produced via the 5-LOX pathway, these mediators, such as Leukotriene B4 (LTB4), are potent chemoattractants for immune cells like neutrophils, promoting their accumulation at the site of inflammation. nih.govnih.gov
By inhibiting the COX and/or LOX enzymes, a compound would consequently reduce the production of these pro-inflammatory mediators, thereby dampening the inflammatory response. nih.gov Studies on other novel compounds have shown that they can significantly inhibit the release of mediators like nitric oxide (NO), IL-1β, IL-6, and TNF-α in cellular models of inflammation. nih.govnih.gov The specific effects of this compound on the production of prostaglandins, leukotrienes, or inflammatory cytokines have not been specifically reported.
Antifeedant Activity: Mechanism of Action on Pest Organisms (e.g., pine weevil)
Certain naturally derived compounds can deter feeding in herbivorous insects, a property known as antifeedant activity. Benzoic acid derivatives have been investigated for this activity against pests like the pine weevil (Hylobius abietis), a significant threat to conifer seedlings in Europe. nih.govresearchgate.netresearchgate.net
The mechanism of antifeedant activity is often related to the insect's gustatory (taste) system. These compounds can interact with chemoreceptors on the insect's mouthparts or antennae, triggering a neural response that leads to feeding deterrence. The specific molecular targets within the insect are often complex and can involve bitter taste receptors or other sensory neurons that signal the unsuitability of the food source.
Research on various benzoic acid and hydroxy-methoxybenzoic methyl ester isomers has demonstrated that structural characteristics, such as the position and nature of substituent groups on the benzene ring, are critical for antifeedant efficacy against the pine weevil. researchgate.netresearchgate.netdiva-portal.org For example, studies on methyl hydroxy-methoxybenzoate isomers showed that their antifeedant effect varied considerably, with methyl 2-hydroxy-3-methoxybenzoate being the most potent among those tested. researchgate.netresearchgate.net While these studies establish a structure-activity relationship for related compounds, specific bioassay data and the precise molecular mechanism of action for this compound as an antifeedant against the pine weevil or other pests have not been documented in the available literature.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methyl 2-hydroxy-3-methoxybenzoate |
| Superoxide Dismutase (SOD) |
| Catalase (CAT) |
| Glutathione Peroxidase (GPx) |
| Cyclooxygenase (COX) |
| Lipoxygenase (LOX) |
| Prostaglandin E2 (PGE2) |
| Leukotriene B4 (LTB4) |
| Nitric Oxide (NO) |
| Interleukin-1beta (IL-1β) |
| Interleukin-6 (IL-6) |
| Tumor Necrosis Factor-alpha (TNF-α) |
Interaction with Olfactory or Gustatory Receptors
No research could be found that investigates the interaction of this compound with olfactory or gustatory receptors.
Disrupting Feeding Behavior at a Molecular Level
There is no available data on the effects of this compound on feeding behavior at a molecular level.
Enzyme Inhibition Studies and Mechanistic Insights
Inhibition of Glycosidases (e.g., α-Glucosidase)
No studies were identified that examined the inhibitory effects of this compound on glycosidases, such as α-glucosidase.
In Vitro Anti-proliferative Activity on Cell Lines: Mechanistic Underpinnings
Cell Cycle Arrest Mechanisms
There is no published research on the in vitro anti-proliferative activity of this compound on any cell lines, and consequently, no information on its potential mechanisms of action, such as cell cycle arrest.
Apoptosis Induction Pathways
There are currently no in vitro studies published that investigate the pathways through which this compound may induce apoptosis. Scientific literature lacks data on its effects on key apoptotic markers such as caspase activation, mitochondrial membrane potential, or the expression of pro- and anti-apoptotic proteins.
Antimicrobial Mechanisms of Action against Microorganisms (In Vitro)
Similarly, the antimicrobial properties of this compound have not been characterized. There is a lack of research on its potential to disrupt microbial membranes, alter cellular permeability, or inhibit essential microbial enzymes and metabolic pathways.
Due to the absence of published research, no data tables or detailed findings on the biological activities of this compound can be provided at this time. Further investigation into this specific compound is required to elucidate its potential biological effects.
Structure Activity Relationship Sar and Structure Property Relationship Spr Profiling
Systematic Investigation of Structural Features Influencing Observed Biological Activities
The biological activity of Methyl 5-hydroxy-2-propan-2-ylbenzoate is intrinsically linked to the interplay of its key functional groups. The spatial arrangement and electronic properties of the hydroxyl, isopropyl, and methyl ester groups on the benzene (B151609) ring dictate its interactions with biological targets.
The phenolic hydroxyl group is a critical determinant of the biological activity of many aromatic compounds, including derivatives of benzoic acid. Its position on the aromatic ring significantly influences the molecule's reactivity and its ability to form hydrogen bonds, a key interaction in many biological systems.
In compounds analogous to this compound, the hydroxyl group's ability to donate a hydrogen atom is central to their antioxidant properties. The position of this group affects the stability of the resulting phenoxyl radical. While specific studies on the 5-hydroxy isomer are not extensively available, research on other hydroxybenzoate isomers indicates that the position of the hydroxyl group influences antioxidant and antimicrobial activities. For instance, in hydroxybenzoic acids, the para-hydroxyl group (4-hydroxy) often confers significant biological activity. In the case of this compound, the hydroxyl group is meta to the ester and para to the isopropyl group, which will influence its electronic environment and reactivity.
The acidity of the phenolic proton is also a key factor. The presence of both an electron-withdrawing ester group and an electron-donating isopropyl group on the ring modulates the pKa of the hydroxyl group, which in turn affects its ionization state at physiological pH and its potential to interact with receptor sites.
The isopropyl group at the C2 position introduces significant steric bulk and lipophilicity to the molecule. This substituent plays a crucial role in defining the molecule's shape and its ability to fit into the binding pockets of enzymes or receptors.
The steric hindrance provided by the isopropyl group can influence the reactivity of the adjacent methyl ester and the planarity of the molecule. This can be a determining factor for selectivity towards specific biological targets. In related compounds like carvacrol (B1668589) and thymol (B1683141), which are isomers differing in the relative positions of the hydroxyl and isopropyl groups, this positioning is critical for their antimicrobial and antioxidant activities. Thymol, with its hydroxyl group sterically hindered by the isopropyl group, has been noted to exhibit high antioxidative activity. acs.org
The methyl ester group at the C1 position significantly impacts the molecule's polarity, solubility, and metabolic stability. Esterification of a carboxylic acid, such as in the parent 5-hydroxy-2-isopropylbenzoic acid, generally increases lipophilicity and can alter the pharmacokinetic properties of a compound.
The methyl ester can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule to its biological targets. However, it is also susceptible to hydrolysis by esterase enzymes in the body, which would convert it back to the corresponding carboxylic acid. This metabolic conversion can be viewed as a prodrug strategy, where the ester form enhances absorption and distribution, and the active form is the carboxylic acid.
Studies on phenolic acid alkyl esters have shown that the length of the alkyl chain in the ester can influence antimicrobial and antioxidant activities. scispace.comcabidigitallibrary.org Generally, an increase in the alkyl chain length leads to increased antimicrobial activity, which is often attributed to enhanced membrane disruption. scispace.comcabidigitallibrary.org In the case of this compound, the methyl group represents the shortest possible alkyl chain, which will have its own specific influence on activity and solubility.
Correlation of Molecular Descriptors with Functional Outcomes
Key molecular descriptors that are likely to influence the functional outcomes of this compound include:
LogP (Octanol-Water Partition Coefficient): This descriptor is a measure of the molecule's lipophilicity. The presence of the isopropyl group and the methyl ester would contribute to a higher LogP value, suggesting good membrane permeability.
Topological Polar Surface Area (TPSA): TPSA is related to the hydrogen bonding potential of a molecule and is a good predictor of drug transport properties. The hydroxyl and ester groups contribute to the TPSA of this compound.
Molecular Weight: This fundamental property affects various aspects of pharmacokinetics and pharmacodynamics.
Hydrogen Bond Donors and Acceptors: The hydroxyl group acts as a hydrogen bond donor, while the oxygen atoms of the hydroxyl and ester groups act as hydrogen bond acceptors. These are critical for molecular recognition at the target site.
Electronic Descriptors: Parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies can provide insights into the molecule's reactivity and its ability to participate in charge-transfer interactions.
A hypothetical QSAR model for a series of analogues of this compound would likely show that a balance of lipophilicity and polarity is crucial for optimal activity.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Predicted LogP | Predicted TPSA (Ų) |
|---|---|---|---|---|
| This compound | C11H14O3 | 194.23 | 2.8 - 3.2 | 46.53 |
| Thymol | C10H14O | 150.22 | 3.30 | 20.23 |
| Carvacrol | C10H14O | 150.22 | 3.48 | 20.23 |
Rational Design Principles for Modulating and Enhancing Activities
Based on the SAR and SPR profiling, several rational design principles can be proposed to modulate and enhance the biological activities of this compound. These strategies would involve systematic modifications of its core structure.
Modification of the Hydroxyl Group:
Esterification/Etherification: Converting the hydroxyl group to an ether or another ester could alter its hydrogen bonding capacity and metabolic stability, potentially leading to a different pharmacological profile.
Positional Isomers: Synthesizing and testing other positional isomers of the hydroxyl group (e.g., 3-hydroxy or 4-hydroxy) would be crucial to determine the optimal position for a desired biological activity.
Modification of the Isopropyl Group:
Varying Alkyl Chain Length and Branching: Replacing the isopropyl group with other alkyl groups (e.g., tert-butyl, cyclopropyl) could fine-tune the steric and lipophilic properties of the molecule, potentially improving target selectivity and potency.
Bioisosteric Replacement: Replacing the isopropyl group with bioisosteres (e.g., a cyclopropyl (B3062369) or a trifluoromethyl group) could modulate the electronic properties and metabolic stability without drastically changing the steric profile.
Modification of the Methyl Ester Moiety:
Varying the Ester Alkyl Chain: As suggested by studies on other phenolic esters, increasing the length of the alkyl chain in the ester (e.g., ethyl, propyl, butyl) could enhance certain biological activities, such as antimicrobial effects. researchgate.netnih.gov
Amide and Other Carboxylic Acid Derivatives: Converting the methyl ester to an amide or other carboxylic acid derivatives would significantly alter the electronic and hydrogen bonding properties, potentially leading to new activities or improved selectivity.
A systematic approach involving the synthesis and biological evaluation of a library of analogues based on these design principles would be essential to develop a comprehensive understanding of the SAR of this chemical scaffold and to identify lead compounds with enhanced therapeutic potential.
| Structural Moiety | Proposed Modification | Predicted Effect |
|---|---|---|
| Hydroxyl Group | Methylation (to form a methoxy (B1213986) group) | Decrease in hydrogen bond donating ability, potential increase in metabolic stability. |
| Isopropyl Group | Replacement with a tert-butyl group | Increase in steric bulk and lipophilicity, potentially altering target selectivity. |
| Methyl Ester | Conversion to an ethyl or propyl ester | Increase in lipophilicity and potential enhancement of antimicrobial activity. |
| Aromatic Ring | Introduction of additional substituents (e.g., halogens) | Alteration of electronic properties and potential increase in potency. |
Natural Occurrence, Biosynthesis, and Biotransformation
Search for Natural Sources and Isolation Strategies for Methyl 5-hydroxy-2-propan-2-ylbenzoate (if reported)
As of the latest available scientific literature, there are no definitive reports documenting the natural occurrence of this compound in plants, microorganisms, or animals. Extensive database searches and reviews of phytochemical and metabolomic studies have not identified this specific compound as a naturally occurring metabolite. Consequently, there are no established strategies for its isolation from natural sources. The compound is primarily available through chemical synthesis.
Proposed Biosynthetic Pathways of Structurally Related Aromatic Compounds in Organisms
While this compound has not been isolated from natural sources, its chemical structure suggests potential biosynthetic origins rooted in well-established pathways for structurally similar aromatic compounds. The core structure, a hydroxylated and isopropyl-substituted benzoic acid derivative, points to two primary biosynthetic routes: the monoterpenoid pathway and the shikimate pathway for aromatic amino acids.
A plausible biosynthetic route for the aromatic backbone of this compound can be extrapolated from the known biosynthesis of phenolic monoterpenes such as thymol (B1683141) and carvacrol (B1668589). pnas.orgnih.gov These compounds are characteristic of plants in the Lamiaceae family, like thyme and oregano. pnas.org The biosynthesis initiates with the cyclization of geranyl diphosphate (B83284) (GDP) to γ-terpinene. pnas.org This is followed by a series of oxidation reactions catalyzed by cytochrome P450 monooxygenases and dehydrogenases to form the aromatic ring with the characteristic isopropyl group. pnas.orgnih.gov
The formation of the carboxylic acid moiety could arise from further oxidation of the methyl group of a precursor like p-cymene (B1678584), a key intermediate in thymol and carvacrol biosynthesis. db-thueringen.de Alternatively, the carboxyl group could be introduced earlier in the pathway.
Another potential origin for the core benzoic acid structure is the shikimate pathway, which is the primary route for the biosynthesis of aromatic amino acids and a vast array of phenolic compounds in plants and microorganisms. mdpi.comfrontiersin.org This pathway begins with chorismate, which can be converted to salicylic (B10762653) acid and its derivatives. mdpi.comresearchgate.netnih.gov The introduction of the isopropyl group onto the aromatic ring could occur through a prenylation reaction, where a dimethylallyl diphosphate (DMAPP) molecule is attached, followed by reduction of the double bond.
The final step in the proposed biosynthesis would be the methylation of the carboxylic acid group to form the methyl ester. This reaction is typically catalyzed by a methyltransferase enzyme, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.
Below is a table summarizing the key enzymes and reactions in the proposed biosynthetic pathways for structurally related compounds.
| Enzyme/Enzyme Class | Reaction Catalyzed | Relevance to Proposed Biosynthesis |
| Terpene Synthase | Cyclization of Geranyl Diphosphate (GDP) to γ-terpinene | Formation of the p-cymene backbone. pnas.org |
| Cytochrome P450 Monooxygenases | Oxidation and hydroxylation of γ-terpinene | Aromatization and introduction of the hydroxyl group. pnas.orgnih.gov |
| Short-Chain Dehydrogenase/Reductase (SDR) | Dehydrogenation of intermediates | Aromatization of the ring. pnas.orgnih.gov |
| Isochorismate Synthase (ICS) | Conversion of chorismate to isochorismate | Key step in the salicylic acid biosynthesis pathway. mdpi.comnih.gov |
| Phenylalanine Ammonia (B1221849) Lyase (PAL) | Conversion of phenylalanine to trans-cinnamic acid | An alternative pathway leading to benzoic acid derivatives. frontiersin.orgnih.gov |
| Prenyltransferase | Addition of an isoprenyl group to an aromatic ring | Potential mechanism for the introduction of the isopropyl group. |
| Methyltransferase | Transfer of a methyl group to a carboxylate | Final step to form the methyl ester. researchgate.net |
Microbial or Enzymatic Biotransformation of this compound and Analogues
There is no specific research detailing the microbial or enzymatic biotransformation of this compound. However, based on studies of analogous compounds, several biotransformation reactions can be anticipated. The primary sites for enzymatic modification would be the ester linkage, the hydroxyl group, and the aromatic ring itself.
Ester Hydrolysis: The ester bond is a common target for microbial enzymes, particularly esterases and lipases. These enzymes catalyze the hydrolysis of the ester to yield 5-hydroxy-2-propan-2-ylbenzoic acid and methanol (B129727). This is a widespread reaction in the microbial degradation of ester-containing compounds. libretexts.org For instance, various bacterial strains are known to hydrolyze the esters of 4-hydroxybenzoic acid (parabens). nih.gov
Oxidation and Ring Cleavage: The aromatic ring can be a substrate for microbial dioxygenases, initiating a degradation cascade. In organisms like Pseudomonas putida, benzoate (B1203000) and its methylated derivatives are metabolized via catechol intermediates, leading to ring cleavage. researchgate.netnih.gov The isopropyl group could also be a target for oxidation, potentially leading to the formation of alcohol or acid derivatives. Studies on isopropylbenzene-degrading bacteria have shown that the isopropyl group can be oxidized. nih.gov
Hydroxylation and Other Modifications: Microorganisms are capable of introducing additional hydroxyl groups onto aromatic rings, a reaction often catalyzed by cytochrome P450 monooxygenases. Other potential biotransformations could include glycosylation of the hydroxyl group or further modifications to the side chain.
The table below outlines potential biotransformation reactions and the microbial enzymes that could be involved, based on studies with analogous compounds.
| Reaction Type | Enzyme Class | Potential Product(s) | Example from Analogous Compounds |
| Ester Hydrolysis | Esterase, Lipase | 5-hydroxy-2-propan-2-ylbenzoic acid and Methanol | Hydrolysis of 4-hydroxybenzoic acid esters (parabens) by Enterobacter cloacae. nih.gov |
| Aromatic Ring Dioxygenation | Dioxygenase | Catechol derivatives | Transformation of benzoate and methylbenzoates to catechols by Pseudomonas putida. researchgate.netnih.gov |
| Isopropyl Group Oxidation | Monooxygenase | Hydroxylated isopropyl derivatives | Biotransformation of isopropylbenzene by various bacteria. nih.gov |
| Ring Cleavage | Dioxygenase | Aliphatic acids | Degradation of aromatic compounds following ring opening. researchgate.netnih.gov |
Q & A
Q. What are the recommended synthetic routes for Methyl 5-hydroxy-2-propan-2-ylbenzoate, and how can purity be optimized?
Methodological Answer:
- Esterification : React 5-hydroxy-2-isopropylbenzoic acid with methanol under acidic catalysis (e.g., concentrated H₂SO₄) via reflux. Monitor reaction progress using TLC (chloroform:methanol, 7:3 ratio) .
- Purification : Recrystallize the product using ethanol or a mixed solvent system (e.g., ethyl acetate/hexane). Validate purity via HPLC (>98% by area) and melting point consistency .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- FTIR : Identify ester carbonyl (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3200 cm⁻¹).
- NMR :
- ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm), methyl ester singlet (δ ~3.8 ppm), and isopropyl group splitting (δ ~1.2–1.4 ppm).
- ¹³C NMR : Ester carbonyl (δ ~168 ppm), quaternary carbons (isopropyl and aromatic).
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can contradictions in reported melting points or spectral data be systematically addressed?
Methodological Answer:
- Purity Analysis : Use differential scanning calorimetry (DSC) to detect impurities affecting melting behavior.
- Polymorphism Screening : Perform X-ray crystallography to identify crystal packing variations. For example, hydrogen-bonding networks (e.g., O-H⋯O=C interactions) may differ between polymorphs .
- Data Validation : Cross-reference with high-quality databases (e.g., CCDC for crystallographic data) and ensure solvent-free measurements .
Q. What challenges arise in determining hydrogen-bonding patterns in its crystal structure, and how can they be resolved?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction with SHELXL for refinement. Address disorder in the isopropyl group via PART instructions .
- Hydrogen Bond Analysis : Apply graph-set analysis (e.g., Etter’s rules) to categorize motifs (e.g., R₂²(8) rings from O-H⋯O interactions). Validate using WinGX’s visualization tools .
- Thermal Motion : Model anisotropic displacement parameters for non-H atoms to improve accuracy .
Q. How can synthetic reproducibility be ensured across laboratories?
Methodological Answer:
- Protocol Standardization : Document reagent purity (e.g., ≥99% by HPLC), solvent drying methods (e.g., molecular sieves for methanol), and reaction conditions (e.g., N₂ atmosphere).
- Validation : Provide raw spectral data (e.g., NMR FID files) in supplementary materials. Follow Beilstein Journal guidelines for experimental reporting .
Data Analysis and Computational Methods
Q. What computational tools are suitable for modeling intermolecular interactions in this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to predict vibrational frequencies (FTIR/Raman) and compare with experimental data .
- Molecular Packing Analysis : Use Mercury (CCDC) to visualize Hirshfeld surfaces and quantify intermolecular contacts (e.g., H-bond vs. van der Waals contributions) .
Q. How can conflicting crystallographic data (e.g., unit cell parameters) be reconciled?
Methodological Answer:
- Data Cross-Check : Compare unit cell dimensions with similar benzoate derivatives (e.g., methyl 2-bromo-5-methoxybenzoate ).
- Twinning Analysis : Use PLATON to detect twinning and reprocess data with HKL-3000 .
Safety and Handling
Q. What are the critical safety considerations for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
